molecular formula C9H12ClNO B1427901 1-(4-Chlorophenyl)-2-methoxyethan-1-amine CAS No. 391233-75-3

1-(4-Chlorophenyl)-2-methoxyethan-1-amine

Cat. No. B1427901
M. Wt: 185.65 g/mol
InChI Key: WPXVXJBFCKQSST-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(4-Chlorophenyl)-2-methoxyethan-1-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)-2-methoxyethan-1-amine are not explicitly provided in the available literature .

Scientific Research Applications

Anti-allergic Activities

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : This compound has been used in the design and synthesis of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, which have been tested for in vivo anti-allergic activities .
  • Methods of Application : A series of these derivatives were designed, synthesized, and tested for their effects on both allergic asthma and allergic itching .
  • Results : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .

Serotonin Receptor Agonist

  • Scientific Field : Neuropharmacology .
  • Application Summary : “1-(4-Chlorophenyl)-2-methoxyethan-1-amine” is used as a 5-HT-1 serotonin receptor agonist .
  • Methods of Application : This compound is used as a pharmaceutical intermediate .
  • Results : The compound has been found to be effective as a 5-HT-1 serotonin receptor agonist .

Synthesis of Pyrazole Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound has been used in the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles .
  • Methods of Application : The synthesis was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results : The synthesized 1,3,5-trisubstituted-1H-pyrazoles showed from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .

Precursor to Hydroquinone

  • Scientific Field : Industrial Chemistry .
  • Application Summary : 4-Chlorophenol, which can be prepared from “1-(4-Chlorophenyl)-2-methoxyethan-1-amine”, was once produced on a large scale as a precursor to hydroquinone .
  • Methods of Application : 4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
  • Results : The commercial dye quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride .

Biological Potential of Indole Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Indole derivatives, which can be synthesized from “1-(4-Chlorophenyl)-2-methoxyethan-1-amine”, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application : These compounds are synthesized and then tested for their biological activities .
  • Results : The indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Synthesis of Fluorescent Probes

  • Scientific Field : Organic Chemistry .
  • Application Summary : “1-(4-Chlorophenyl)-2-methoxyethan-1-amine” has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which have excellent fluorescence properties .
  • Methods of Application : The synthesis was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
  • Results : The synthesized 1,3,5-trisubstituted-1H-pyrazoles showed from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .

Safety And Hazards

The safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 1-(4-Chlorophenyl)-2-methoxyethan-1-amine are not clearly documented in the available literature .

properties

IUPAC Name

1-(4-chlorophenyl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXVXJBFCKQSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-methoxyethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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